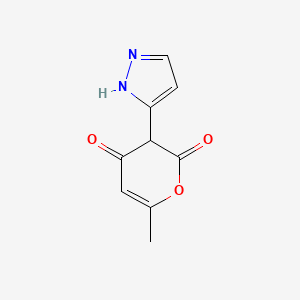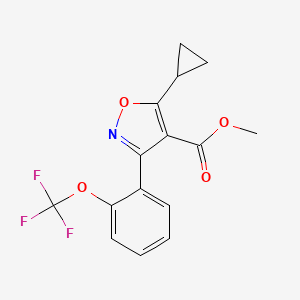![molecular formula C18H24N4O4 B2816377 7-Tert-butyl-2-(3,3-dimethyl-2-oxobutyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione CAS No. 899738-37-5](/img/structure/B2816377.png)
7-Tert-butyl-2-(3,3-dimethyl-2-oxobutyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-Tert-butyl-2-(3,3-dimethyl-2-oxobutyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione” is a complex organic molecule. It contains several functional groups and rings, including a purine ring (a type of heterocyclic aromatic ring), an oxazole ring (a five-membered ring containing an oxygen atom and a nitrogen atom), and several alkyl groups (chains of carbon atoms), including a tert-butyl group and a 3,3-dimethyl-2-oxobutyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine and oxazole rings would likely contribute to the compound’s aromaticity, making the molecule more stable. The various alkyl groups could affect the molecule’s shape and physical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors like the presence of aromatic rings, the types and locations of functional groups, and the overall size and shape of the molecule can all affect properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
1. Synthesis and Chemical Properties
Cascade Synthesis of Imidazo Derivatives : A study by Kravchenko et al. (2014) demonstrated the synthesis of a compound similar to 7-Tert-butyl-2-(3,3-dimethyl-2-oxobutyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione through aldol condensation, followed by intramolecular ring opening/closing reactions, highlighting its potential in complex organic synthesis (Kravchenko et al., 2014).
Facile Route to Imidazoquinolines : Research by Iminov et al. (2008) investigated the interaction of similar compounds with substituted acetonitriles, indicating a method for producing imidazoquinoline derivatives, which could be relevant for the synthesis of the queried compound (Iminov et al., 2008).
2. Biological and Pharmacological Research
Synthesis of Bioactive Oxadiazole Analogs : A study by Maftei et al. (2013) explored the synthesis of natural product analogs containing oxadiazole rings, similar to the queried compound, demonstrating the potential of such structures in developing antitumor agents (Maftei et al., 2013).
Phenoxyl Radical Complexes Study : Müller et al. (2000) investigated complexes involving macrocycles and phenoxyl radicals, relevant for understanding the reactivity of the queried compound in radical-involved chemical reactions (Müller et al., 2000).
3. Materials Science and Organic Electronics
Electrochemical Properties of Quinone Derivatives : Arsenyev et al. (2020) synthesized a compound structurally similar to the queried compound, exploring its electrochemical properties, which could inform applications in materials science and organic electronics (Arsenyev et al., 2020).
Synthesis of Heterocyclic Quinone Arylimines : Hall et al. (1995) focused on synthesizing model compounds for polyaromatic quinone diimine polymers, a study relevant for understanding the potential applications of the queried compound in advanced material synthesis (Hall et al., 1995).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-tert-butyl-2-(3,3-dimethyl-2-oxobutyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-17(2,3)10(23)8-22-14(24)12-13(20(7)16(22)25)19-15-21(12)9-11(26-15)18(4,5)6/h9H,8H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCZUVLWLKAJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

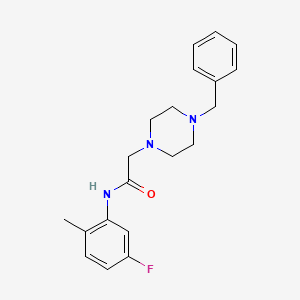
![N-[(2-Chloro-6-fluorophenyl)methyl]-N-[(3R,4S)-4-hydroxyoxolan-3-yl]prop-2-enamide](/img/structure/B2816296.png)
![ethyl 4-(2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate](/img/structure/B2816298.png)

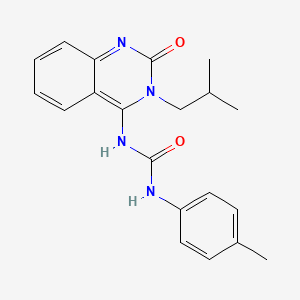

![8-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2816303.png)
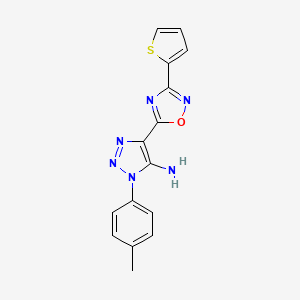
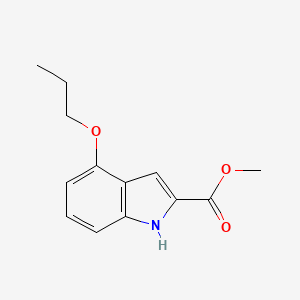
![2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2816307.png)
